5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes an aziridine ring, a methyl group, and an anthraquinone moiety fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-keto esters, aldehydes, and hydroxylamine under catalytic conditions. For instance, the use of nano-silica sulfuric acid as a catalyst can facilitate the cyclocondensation reaction, yielding the desired isoxazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various amine and thiol derivatives.
Scientific Research Applications
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of protein lysine methyltransferase G9a, which is an appealing target for cancer therapy.
Material Science: Isoxazole derivatives are known for their electron-accepting properties, making them suitable candidates for organic nonlinear optical materials and photonic applications.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. For instance, as a G9a inhibitor, the compound binds to the active site of the enzyme, preventing the methylation of histone H3 at lysine 9. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells . The aziridine ring’s reactivity also allows it to form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one: This compound shares a similar isoxazole and anthraquinone structure but differs in the presence of a pyridine ring.
4-Halo-1-aminoanthraquinones: These compounds are formed from anthra[1,9-cd]isoxazol-6-ones and have similar structural features but include halogen atoms.
Uniqueness
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. The combination of the aziridine ring with the isoxazole and anthraquinone moieties makes this compound particularly versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
10-(aziridin-1-yl)-12-methyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C17H12N2O2/c1-9-8-12(19-6-7-19)13-14-15(9)18-21-17(14)11-5-3-2-4-10(11)16(13)20/h2-5,8H,6-7H2,1H3 |
InChI Key |
OJEWATLFLUHWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)N5CC5 |
Origin of Product |
United States |
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